GW549390X

Catalog No.
S631041
CAS No.
135307-33-4
M.F
C15H12N2O
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW549390X

CAS Number

135307-33-4

Product Name

GW549390X

IUPAC Name

N,5-diphenyl-1,3-oxazol-2-amine

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-16-15(18-14)17-13-9-5-2-6-10-13/h1-11H,(H,16,17)

InChI Key

HFICAVMUTYFODG-UHFFFAOYSA-N

SMILES

Array

Synonyms

N,5-diphenyl-1,3-oxazol-2-amine

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3

a VEGFR2 kinase inhibitor; structure in first source

GW549390X (CAS: 135307-33-4) is an aryl-oxazole derivative originally synthesized as a kinase inhibitor, but widely procured today as a critical chemical probe for assay validation and quality control. It functions as a dual inhibitor of Firefly Luciferase (FLuc) and vascular endothelial growth factor receptor 2 (VEGFR2), alongside established activity against FLT-3 and KIT. In procurement and assay development workflows, its primary value lies in its potent, ATP-competitive inhibition of FLuc via its aniline side chain. This specific structural feature makes GW549390X an indispensable tool compound for counter-screening in High-Throughput Screening (HTS) environments, allowing researchers to distinguish genuine kinase inhibition from false-positive signals caused by direct reporter enzyme interference[1].

Substituting GW549390X with standard, highly selective VEGFR2 inhibitors (such as GW572401X) or generic kinase library compounds fails because standard inhibitors typically lack the specific aniline side-chain required to potently bind the FLuc ATP pocket. If a generic VEGFR2 inhibitor is used as a control in FLuc-based reporter assays, it cannot accurately model the reporter interference liabilities inherent to certain chemotypes. Consequently, using an alternative compound prevents the accurate identification of false positives, leading to misinterpretation of cellular assay data, compromised reproducibility, and wasted resources in downstream hit-to-lead optimization workflows [1].

Divergent FLuc Reporter Inhibition for Assay Validation

GW549390X demonstrates potent inhibition of Firefly Luciferase (FLuc), making it a critical positive control for reporter interference. In comparative profiling of the GSK Published Kinase Inhibitor Set (PKIS), GW549390X exhibited an FLuc IC50 of 0.26 µM. In stark contrast, its structurally related analog GW572401X, which is optimized for VEGFR2, showed minimal FLuc inhibition (IC50 = 20 µM). This inverse structure-activity relationship (SAR) confirms GW549390X's utility as a specialized, application-critical tool for identifying FLuc-dependent false positives in cell-based assays [1].

Evidence DimensionFirefly Luciferase (FLuc) Inhibition (IC50)
Target Compound Data0.26 µM
Comparator Or BaselineGW572401X (20 µM)
Quantified Difference76.9-fold stronger FLuc inhibition
ConditionsIn vitro FLuc enzymatic activity assay

Crucial for assay developers needing a validated positive control to detect false-positive hits, ensuring high reproducibility and workflow fit in HTS campaigns.

Attenuated VEGFR2 Activity for Negative Control Applications

While GW549390X belongs to an aryl-oxazole series of VEGFR2 inhibitors, its specific structural modifications significantly attenuate its primary target activity. GW549390X exhibits a VEGFR2 IC50 of 1.2 µM, whereas the highly optimized analog GW572401X achieves a VEGFR2 IC50 of 23 nM (0.023 µM). This roughly 52-fold reduction in target potency, paired with its high FLuc activity, makes GW549390X an ideal low-potency or negative control when evaluating the on-target efficacy of more potent VEGFR2 inhibitors in reporter assays [1].

Evidence DimensionVEGFR2 Kinase Inhibition (IC50)
Target Compound Data1.2 µM
Comparator Or BaselineGW572401X (0.023 µM)
Quantified Difference52.1-fold weaker VEGFR2 inhibition
ConditionsIn vitro kinase profiling assay

Enhances assay reproducibility by providing a structural negative control that isolates off-target reporter effects from genuine VEGFR2 pathway modulation.

Off-Target Kinase Engagement (FLT-3/KIT) for Chemotype Profiling

Beyond VEGFR2 and FLuc, GW549390X is characterized by its broad engagement within the tyrosine kinase family, specifically demonstrating potent inhibition of FLT-3 and KIT. In kinome-wide profiling, GW549390X and its close analog GW632046X (FLuc IC50 = 0.58 µM) showed strong dual activity against FLT-3/KIT and FLuc. This specific cross-reactivity profile distinguishes it from highly selective kinase probes, making it a valuable reference compound for chemoproteomic studies mapping the off-target landscape of aryl-oxazole kinase inhibitors [1].

Evidence DimensionKinome Cross-Reactivity Profile
Target Compound DataPotent dual inhibition of FLT-3/KIT and FLuc
Comparator Or BaselineHighly selective VEGFR2 probes (lack FLT-3/KIT/FLuc cross-reactivity)
Quantified DifferenceDemonstrates distinct multi-kinase and reporter enzyme engagement
ConditionsKinome-wide profiling at 0.1 µM and 1.0 µM concentrations

Provides a defined multi-target reference standard for evaluating the selectivity and off-target liabilities of novel kinase inhibitor candidates.

Counter-Screening in FLuc-Based High-Throughput Assays

Because GW549390X potently inhibits FLuc (IC50 = 0.26 µM), it is procured as a standard reference compound for assay validation. It is used to counter-screen hit compounds in High-Throughput Screening (HTS) campaigns, ensuring that observed signals are due to genuine target modulation rather than direct interference with the Firefly Luciferase reporter enzyme[1].

Negative Control for VEGFR2 Pathway Analysis

With its attenuated VEGFR2 activity (IC50 = 1.2 µM) compared to potent analogs like GW572401X, GW549390X serves as a critical structural negative control. It allows researchers to differentiate between true VEGFR2-mediated phenotypic effects and off-target artifacts when evaluating aryl-oxazole chemotypes in cellular models [1].

Chemoproteomic Profiling and Kinase Selectivity Mapping

Due to its documented cross-reactivity with FLT-3, KIT, and FLuc, GW549390X is utilized in chemoproteomic workflows as a benchmark for multi-target engagement. It helps analytical teams calibrate selectivity panels and map the binding pockets of promiscuous kinase inhibitors during lead optimization[1].

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

236.094963011 Da

Monoisotopic Mass

236.094963011 Da

Heavy Atom Count

18

UNII

HNL2M9TQX2

Wikipedia

2-Oxazolamine, N,5-diphenyl-

Dates

Last modified: 07-20-2023

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